Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate
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Overview
Description
Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is a chemical compound that features a piperidine ring protected by a tert-butoxycarbonyl (BOC) group, attached to a cyclobutanecarboxylate moiety
Synthetic Routes and Reaction Conditions:
BOC Protection: The synthesis begins with the protection of piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step forms the BOC-protected piperidine.
Esterification: The protected piperidine is then reacted with cyclobutanecarboxylic acid or its derivatives to form the ester linkage.
Sodium Salt Formation: The ester is treated with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring purity and yield optimization. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) compounds, acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), in ether solvent.
Substitution: Strong acids like hydrochloric acid (HCl), in methanol or dichloromethane.
Major Products Formed:
Oxidation: Piperidine derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: Its applications extend to material science, where it can be used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The BOC-protected piperidine moiety can act as a ligand, binding to active sites and modulating biological activity. The exact mechanism depends on the specific application and target pathway.
Comparison with Similar Compounds
BOC-protected piperidine derivatives: These compounds share the BOC-protected piperidine structure but differ in the attached groups.
Cyclobutanecarboxylate derivatives: These compounds have similar ester functionalities but differ in the core structure.
Uniqueness: Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is unique due to its combination of the BOC-protected piperidine and cyclobutanecarboxylate groups, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-5-11(6-10-16)20-15(12(17)18)7-4-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKMJJGBLOXSA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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